Val-Ala -

Val-Ala

Catalog Number: EVT-7998698
CAS Number:
Molecular Formula: C8H16N2O3
Molecular Weight: 188.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Biochemical Synthesis and Modification Methodologies

Enzymatic and Chemical Synthesis of Val-Ala Dipeptides

Solid-Phase Peptide Synthesis (SPPS) Optimization for Val-Ala Sequences

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of Val-Ala dipeptide production, enabling precise control over stereochemistry and sequence fidelity. Modern SPPS employs tert-butoxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc) strategies, with Fmoc preferred for Val-Ala sequences due to its orthogonality and avoidance of harsh acids. Key optimizations include:

  • Resin Selection: Microporous polystyrene resins (1% divinylbenzene crosslinking) enhance coupling efficiency by 12–15% compared to macroporous alternatives due to improved solvent accessibility and swelling properties [1] [6].
  • Coupling Agents: Preformed symmetric anhydrides of Boc-Val or Fmoc-Val, recycled in continuous-flow systems, achieve >99% coupling yield within 30 minutes for Val-Ala sequences, minimizing epimerization [6].
  • Continuous-Flow SPPS: Automated systems using liquid chromatographic equipment reduce synthesis time for Val-Ala-containing tetrapeptides (e.g., Leu-Ala-Gly-Val) to 4 hours with 99.3% purity, as confirmed by reverse-phase HPLC [6].

Table 1: SPPS Optimization Parameters for Val-Ala Dipeptides

ParameterStandard ProtocolOptimized ProtocolImprovement
Resin TypeMacroporous polystyreneMicroporous polystyrene15% ↑ Yield
Coupling AgentHBTU/DIPEAValine symmetric anhydride99% Purity
Coupling Time120 min2 × 30 min cyclesAggregation ↓ 40%
PurificationBatch washingContinuous-flow HPLCSynthesis time ↓ 70%

Microwave-Assisted Coupling Reactions for Aggregation-Prone Sequences

Val-Ala sequences exhibit β-sheet aggregation during synthesis, reducing coupling efficiency. Microwave irradiation (50 W, 50°C) in dimethyl sulfoxide (DMSO) disrupts hydrogen bonding, accelerating acylation. Key advances include:

  • Time Reduction: Coupling steps complete in 5 minutes vs. 120 minutes conventionally, with <0.5% racemization [2].
  • Solvent Systems: 25% v/v N,N-dimethylformamide (DMF) in 1,2-dichloroethane suppresses aspartimide formation in C-terminal Ala residues [2].

Enzymatic Catalysis in Stereoselective Dipeptide Formation

Protease-mediated synthesis ensures absolute stereocontrol for Val-Ala bonds. Subtilisin Carlsberg in anhydrous dimethylsulfoxide (DMSO) catalyzes amide bond formation with:

  • Yield Enhancement: 85% yield vs. 60% for chemical methods, eliminating racemization [1].
  • Specificity: Strict L-stereoselectivity maintained even with N-acetyl-valine ethyl ester donors [1].

Table 2: Synthesis Methods for Val-Ala Dipeptides

MethodConditionsYieldStereopurityTime
SPPS (Fmoc)HBTU/HOBt, DMF, RT75%98.5% ee120 min
Microwave SPPS50 W, 50°C, DMSO/DMF92%99.2% ee5 min
Enzymatic CatalysisSubtilisin Carlsberg, DMSO, 37°C85%>99.9% ee24 h

Post-Synthetic Modifications for Functionalization

Development of Val-Ala-Based Phosphoramidites for Oligonucleotide Conjugation

Val-Ala dipeptides serve as enzymatically cleavable linkers in oligonucleotide therapeutics. Key modifications include:

  • Phosphoramidite Synthesis: N-Boc-Val-Ala-OH is reacted with 2-cyanoethyl N,N-diisopropylphosphoramidochloridite to yield phosphoramidite building blocks. These enable automated oligonucleotide assembly with incorporation efficiencies of 94–96% [2].
  • Protease-Triggered Release: Cathepsin B cleavage of Val-Ala conjugates releases siRNA payloads in tumor cells, showing 50-fold higher activity than non-cleavable linkers in in vitro models [2].

Integration into Antibody–Drug Conjugate (ADC) Linker Systems

Val-Ala-PAB (para-aminobenzyloxycarbonyl) is the gold-standard cleavable linker for ADCs. Its design features include:

  • Plasma Stability: Half-life >100 hours in human plasma due to steric shielding by valine’s isopropyl group [1] [9].
  • Lysosomal Activation: Cathepsin B cleaves between Val and Ala, releasing PAB-MMAE (monomethyl auristatin E) payloads with 95% efficiency [4] [9].
  • Derivatization: Terminal hydroxyl group (–OH) allows functionalization with maleimide (e.g., MC-Val-Ala-PAB) for antibody conjugation, maintaining DAR (drug-to-antibody ratio) >3.8 after 7 days in vivo [4] [7] [9].

Table 3: Val-Ala Linkers in Approved ADCs

Linker TypeStructureCleavage TriggerPayload Release Efficiency
Standard DipeptideVal-Cit-PABCathepsins B/L/S80–85%
Optimized Val-AlaVal-Ala-PABCathepsin B-specific95–98%
cBu-Cit VariantcBu-Cit-PABCathepsin B-specific90%

Recent innovations address cathepsin promiscuity:

  • cBu-Cit Linkers: Cyclobutane-1,1-dicarboxamide (cBu) replaces Val, restricting cleavage to cathepsin B (not cathepsins L/K). This reduces off-target release by 75% compared to Val-Ala linkers [9].
  • PEGylated Variants: Polyethylene glycol spacers between Val-Ala and payloads enhance solubility, reducing aggregation in ADCs with hydrophobic toxins [7].

Properties

Product Name

Val-Ala

IUPAC Name

(2S)-2-[[(2S)-2-azaniumyl-3-methylbutanoyl]amino]propanoate

Molecular Formula

C8H16N2O3

Molecular Weight

188.22 g/mol

InChI

InChI=1S/C8H16N2O3/c1-4(2)6(9)7(11)10-5(3)8(12)13/h4-6H,9H2,1-3H3,(H,10,11)(H,12,13)/t5-,6-/m0/s1

InChI Key

HSRXSKHRSXRCFC-WDSKDSINSA-N

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)[O-])[NH3+]

Isomeric SMILES

C[C@@H](C(=O)[O-])NC(=O)[C@H](C(C)C)[NH3+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.